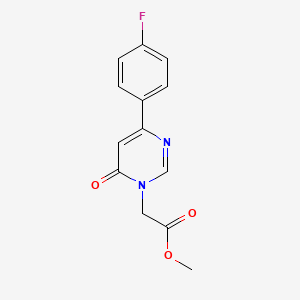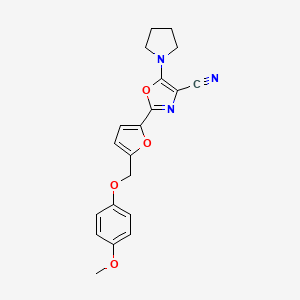
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound . It is a part of the piperidine class of compounds, which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
- Corrosion Inhibition Properties : A study conducted by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds similar to 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, on iron. This research utilized quantum chemical calculations and molecular dynamics simulations to analyze global reactivity parameters and the adsorption behavior of these compounds on various iron surfaces. The study found that these compounds exhibit significant corrosion inhibition efficiency, which could have implications for their application in corrosion protection technologies (Kaya et al., 2016).
Synthesis and Biological Applications
- Synthesis of Potent Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the development of new classes of potent deoxycytidine kinase (dCK) inhibitors. This synthesis process, involving commercially available precursors, provides an economical method for producing dCK inhibitors, which are critical in the treatment of various cancers (Zhang et al., 2009).
Antimicrobial and Anticancer Research
Discovery of Antimycobacterial Spiro-piperidin-4-ones : Kumar et al. (2008) conducted research on spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, leading to compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research highlights the potential of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol derivatives in developing new antimycobacterial agents (Kumar et al., 2008).
Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran : Hammam et al. (2005) synthesized and tested compounds related to 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol for anticancer activity against lung, breast, and CNS cancer cell lines. The study found that these compounds exhibit significant anticancer activity, showcasing the potential of fluoro substituted derivatives in cancer treatment (Hammam et al., 2005).
Conformational Analysis and Structural Determination
- Conformational Analysis and Crystal Structure : Ribet et al. (2005) conducted a comprehensive study on the conformational analysis and crystal structure of a compound closely related to 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This research provides valuable insights into the structural characteristics and stability of such compounds, which is essential for their application in medicinal chemistry (Ribet et al., 2005).
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol could involve further exploration of its potential therapeutic applications and the development of efficient synthesis methods.
properties
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYANZFQBKIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

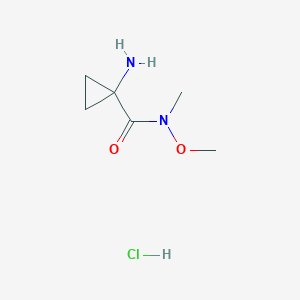
![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)
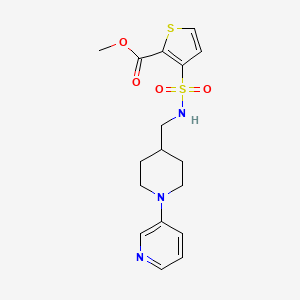
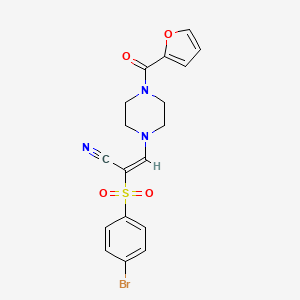
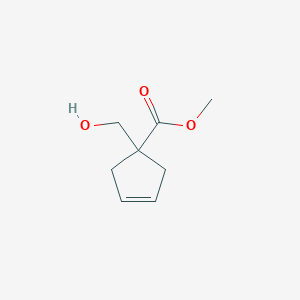
![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)
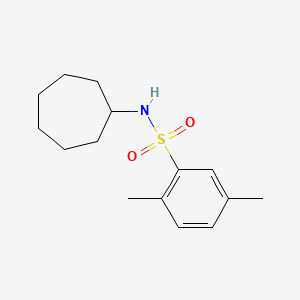
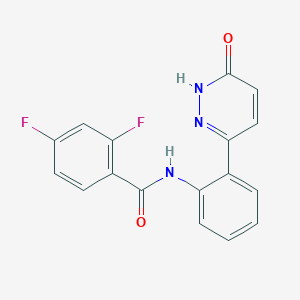
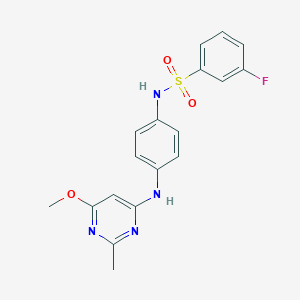
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)

